1-Phenyl-2-(4-propoxyphenoxy)ethanone
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Overview
Description
1-Phenyl-2-(4-propoxyphenoxy)ethanone is an organic compound with the molecular formula C17H18O3 It is characterized by the presence of a phenyl group and a propoxyphenoxy group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2-(4-propoxyphenoxy)ethanone typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-propoxyphenol with phenacyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-2-(4-propoxyphenoxy)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The phenyl and propoxyphenoxy groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl or propoxyphenoxy derivatives.
Scientific Research Applications
1-Phenyl-2-(4-propoxyphenoxy)ethanone has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-(4-propoxyphenoxy)ethanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use. Further research is needed to elucidate the detailed mechanisms.
Comparison with Similar Compounds
1-Phenyl-2-(4-propoxyphenoxy)ethanone can be compared with similar compounds such as:
1-Phenyl-2-(phenylamino)ethanone: Known for its use as an MCR-1 inhibitor in combating antibiotic resistance.
1-Phenyl-2-(4-pyridinyl)ethanone: Utilized in various chemical and pharmaceutical applications.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which distinguish it from other similar compounds.
Properties
CAS No. |
5420-57-5 |
---|---|
Molecular Formula |
C17H18O3 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
1-phenyl-2-(4-propoxyphenoxy)ethanone |
InChI |
InChI=1S/C17H18O3/c1-2-12-19-15-8-10-16(11-9-15)20-13-17(18)14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3 |
InChI Key |
WDGAPNPHHJGVRF-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)OCC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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